2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 942007-49-0
VCID: VC4355392
InChI: InChI=1S/C20H18ClN3O3/c1-27-18-5-3-2-4-15(18)12-22-19(25)13-24-20(26)11-10-17(23-24)14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25)
SMILES: COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Molecular Formula: C20H18ClN3O3
Molecular Weight: 383.83

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

CAS No.: 942007-49-0

Cat. No.: VC4355392

Molecular Formula: C20H18ClN3O3

Molecular Weight: 383.83

* For research use only. Not for human or veterinary use.

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide - 942007-49-0

Specification

CAS No. 942007-49-0
Molecular Formula C20H18ClN3O3
Molecular Weight 383.83
IUPAC Name 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C20H18ClN3O3/c1-27-18-5-3-2-4-15(18)12-22-19(25)13-24-20(26)11-10-17(23-24)14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25)
Standard InChI Key IABGOYKWUVNNIW-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a 4-chlorophenyl group. The 1-position of this ring is linked via an acetamide bridge to a 2-methoxybenzyl moiety. This arrangement creates a planar aromatic system with polar functional groups that enhance solubility and molecular interactions .

Physicochemical Properties

Based on structural analogs and computational predictions, key properties include:

PropertyValue
Molecular FormulaC₂₀H₁₈ClN₃O₃
Molecular Weight383.83 g/mol
logP (Partition Coefficient)3.8 (estimated)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area59.2 Ų

These values suggest moderate lipophilicity, making the compound suitable for crossing biological membranes while retaining water solubility for target engagement .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Pyridazinone Core Formation: Condensation of 4-chlorobenzaldehyde with hydrazine hydrate yields 4-chlorophenylhydrazine, which reacts with ethyl acetoacetate to form the pyridazinone ring.

  • Acetamide Bridge Installation: The pyridazinone intermediate undergoes N-alkylation with chloroacetyl chloride, introducing the acetamide backbone.

  • Benzyl Group Coupling: Reaction with 2-methoxybenzylamine in the presence of a coupling agent (e.g., HATU) finalizes the structure.

Industrial Considerations

Scale-up requires optimization of:

  • Catalysis: Palladium-based catalysts for efficient C–N bond formation.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

  • Yield Enhancement: Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) improve reaction efficiency.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
N-(3-methoxyphenyl) analog Methoxy group at phenyl 3-positionReduced logP (3.67 vs. 3.8)
N-(3-chloro-4-methoxyphenyl) derivativeChlorine substitution at phenyl 3-positionEnhanced cytotoxic potency

The 2-methoxybenzyl group in the query compound may improve blood-brain barrier penetration compared to phenyl-substituted analogs.

Future Research Directions

  • Target Identification: Proteomic studies to map binding partners.

  • SAR Exploration: Modifying the methoxy position or pyridazinone substituents.

  • In Vivo Testing: Pharmacokinetic profiling in rodent models.

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